molecular formula C19H13ClO B13647338 4-[4-(3-chlorophenyl)phenyl]benzaldehyde

4-[4-(3-chlorophenyl)phenyl]benzaldehyde

Cat. No.: B13647338
M. Wt: 292.8 g/mol
InChI Key: NLNRDVAXGAZIRF-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)phenyl]benzaldehyde is a polyaromatic aldehyde featuring a benzaldehyde core substituted with a biphenyl moiety. The biphenyl group is further functionalized with a chlorine atom at the 3-position of the distal phenyl ring. This compound’s structure combines electron-withdrawing (chlorine) and aromatic π-conjugated systems, making it a candidate for applications in organic synthesis, materials science, and pharmaceutical intermediates. Its synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl backbone, followed by oxidation to introduce the aldehyde group .

Properties

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)phenyl]benzaldehyde

InChI

InChI=1S/C19H13ClO/c20-19-3-1-2-18(12-19)17-10-8-16(9-11-17)15-6-4-14(13-21)5-7-15/h1-13H

InChI Key

NLNRDVAXGAZIRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a chlorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)phenyl]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: HNO₃ in sulfuric acid for nitration, Cl₂ in the presence of a catalyst for chlorination.

Major Products Formed

    Oxidation: 4-[4-(3-chlorophenyl)phenyl]benzoic acid.

    Reduction: 4-[4-(3-chlorophenyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(3-chlorophenyl)phenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Key Properties/Applications References
4-[4-(3-Chlorophenyl)phenyl]benzaldehyde Biphenyl with 3-Cl, aldehyde group Intermediate for pharmaceuticals, materials
4-(Bromomethyl)benzaldehyde Bromomethyl, aldehyde Alkylation reagent; high reactivity
4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB) Styryl with amino group, aldehyde Solvatochromic dye; optical materials
4-Hydroxy-3,5-dimethoxybenzaldehyde Hydroxy, methoxy groups Antioxidant; polar solvent solubility
4-Chlorobenzophenone Chlorophenyl, ketone UV stabilizer; pharmaceutical impurity
[4-(3-Chlorophenyl)phenyl]methanamine hydrochloride Biphenyl with 3-Cl, amine hydrochloride Pharmaceutical intermediate

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Donating Groups: The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, polarizing the aldehyde group and enhancing its electrophilicity. This contrasts with DEASB, where the electron-donating N,N-diethylamino group extends conjugation, enabling solvatochromic behavior . Bromomethyl substituents in 4-(Bromomethyl)benzaldehyde increase reactivity in nucleophilic substitutions (e.g., SN2 reactions), whereas the biphenyl system in the target compound favors π-π stacking in materials applications .
  • Aldehyde Reactivity :

    • The aldehyde group in 4-[4-(3-Chlorophenyl)phenyl]benzaldehyde is less sterically hindered compared to 4-Hydroxy-3,5-dimethoxybenzaldehyde, where bulky methoxy groups may reduce accessibility for condensation reactions .

Physicochemical Properties

  • Solubility: DEASB exhibits enhanced solubility in polar solvents due to its amino group, whereas the target compound’s biphenyl system favors solubility in nonpolar solvents . 4-Hydroxy-3,5-dimethoxybenzaldehyde demonstrates higher aqueous solubility owing to hydrogen bonding from hydroxy and methoxy groups .
  • Thermal Stability :

    • The biphenyl-chlorophenyl system in the target compound likely improves thermal stability compared to 4-(Bromomethyl)benzaldehyde, which may decompose under heat due to labile C-Br bonds .
Table 2: Key Research Data
Property/Parameter 4-[4-(3-Chlorophenyl)phenyl]benzaldehyde DEASB 4-(Bromomethyl)benzaldehyde
Solvatochromism Not reported Δλ = 120 nm in PMMA Not applicable
Reactivity (Aldehyde) Moderate (steric hindrance) High (conjugation) High (electrophilic Br)
Thermal Stability (°C) >200 (estimated) ~180 ~150
Synthetic Yield Not reported 96% (C3 derivative) Varies by protocol

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